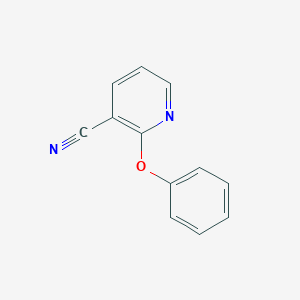

2-Phenoxynicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQFYNLYTMIJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161820 | |

| Record name | 2-Phenoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728415 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14178-15-5 | |

| Record name | 2-Phenoxy-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14178-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxynicotinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014178155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxynicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENOXYNICOTINONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNM66JH5X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Phenoxynicotinonitrile CAS number 14178-15-5

An In-depth Technical Guide to 2-Phenoxynicotinonitrile (CAS: 14178-15-5) for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this guide delves into the synthetic strategy, mechanistic underpinnings, analytical characterization, and strategic applications of this compound, reflecting insights gained from practical laboratory experience.

Core Compound Profile and Physicochemical Properties

This compound (also known as 2-phenoxypyridine-3-carbonitrile) is a bifunctional aromatic compound featuring a phenoxy group and a nitrile group on a pyridine scaffold.[] This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly for biologically active compounds.[2] Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 14178-15-5 | [3] |

| Molecular Formula | C₁₂H₈N₂O | |

| Molecular Weight | 196.21 g/mol | [][3] |

| Melting Point | 107-109°C | [4] |

| Boiling Point | 329.2 ± 27.0 °C (Predicted) | [4] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [4] |

| Appearance | White to off-white solid | Inferred |

| Synonyms | 3-Pyridinecarbonitrile, 2-phenoxy-; 3-Cyano-2-phenoxypyridine | [] |

Strategic Synthesis: The Ullmann Condensation Approach

The most direct and industrially relevant synthesis of this compound is achieved via a copper-catalyzed nucleophilic aromatic substitution, specifically an Ullmann condensation (or Ullmann-type) reaction.[5][6] This method is superior to other potential routes due to the relatively poor reactivity of unactivated aryl halides like 2-chloronicotinonitrile towards nucleophilic substitution without catalysis. The copper catalyst is crucial as it facilitates C-O bond formation, which would otherwise require harsh, often prohibitive, conditions.[7][8]

The reaction involves the coupling of 2-chloronicotinonitrile with phenol in the presence of a base and a copper catalyst.[5]

Synthesis Protocol: A Self-Validating System

This protocol is designed to be self-validating, incorporating purification and analytical steps to confirm the identity and purity of the final product.

Prerequisite: Synthesis of 2-Chloronicotinonitrile The starting material, 2-chloronicotinonitrile, can be prepared from nicotinamide via a two-step process involving reaction with phosphorus pentachloride and phosphorus oxychloride, followed by a careful workup. A well-established and reliable procedure is documented in Organic Syntheses.[9]

Step-by-Step Protocol for this compound:

-

Reactor Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add phenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq., finely ground and dried), and a copper catalyst such as copper(I) iodide (CuI, 0.1 eq.).

-

Causality: Anhydrous conditions are critical to prevent side reactions. K₂CO₃ is a cost-effective base sufficient for deprotonating phenol to the more nucleophilic phenoxide. Cesium carbonate (Cs₂CO₃) can be used for more challenging substrates to increase reactivity.[8]

-

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), to the flask. The solvent should be sufficient to create a stirrable slurry.

-

Reactant Addition: Add 2-chloronicotinonitrile (1.0 eq.) to the mixture.

-

Reaction Execution: Heat the reaction mixture to 120-150°C under a nitrogen atmosphere with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Causality: The elevated temperature is characteristic of Ullmann condensations and is required to overcome the activation energy of the copper-catalyzed cycle.[5]

-

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a large volume of cold water and stir. The crude product should precipitate.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual solvent. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.

-

Validation: Dry the purified product under vacuum and confirm its identity and purity using the analytical methods described in Section 3.

Analytical Characterization and Spectroscopic Signature

Proper characterization is essential to validate the successful synthesis of the target compound. The expected spectroscopic data for this compound are outlined below. While public databases may provide some spectra, understanding the expected signature is key for interpretation.[10]

| Technique | Expected Features |

| ¹H NMR | Multiple signals in the aromatic region (~7.0-8.5 ppm). Protons on the pyridine ring will be deshielded compared to those on the phenyl ring. Splitting patterns will be complex due to coupling between adjacent aromatic protons. |

| ¹³C NMR | Expect 12 distinct signals for the 12 carbons. The nitrile carbon (C≡N) will appear downfield (~115-120 ppm). The carbon attached to the oxygen (C-O) will also be distinct. |

| IR Spectroscopy | - C≡N Stretch: A sharp, medium-intensity peak around 2220-2230 cm⁻¹.- Aryl C-O-C Stretch: Strong, characteristic peaks in the 1200-1250 cm⁻¹ (asymmetric) and ~1020-1070 cm⁻¹ (symmetric) regions.- Aromatic C=C and C-H Bending: Multiple peaks in the 1400-1600 cm⁻¹ and 690-900 cm⁻¹ regions, respectively. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 196.21. |

Interpreting these spectra together provides a robust confirmation of the compound's structure.[11][12][13]

Reactivity and Strategic Applications in Drug Discovery

This compound is not typically an end-product but rather a versatile scaffold for building more complex molecules with potential therapeutic applications.[14][15] Its value lies in the strategic placement of its functional groups.

-

The Nitrile Group: The nitrile (cyano group) is a highly valuable pharmacophore in modern medicinal chemistry. It is a bioisostere for carbonyl groups, can act as a hydrogen bond acceptor, and is metabolically robust.[16] Its presence allows for potential interactions with enzyme active sites. In some cases, it can be a precursor to other functional groups like amides or tetrazoles, expanding synthetic possibilities.

-

The Diaryl Ether Linkage: The phenoxy-pyridine structure forms a diaryl ether linkage. This is a common motif in bioactive compounds, providing a balance of rigidity and conformational flexibility that can be optimal for receptor binding.[8]

-

A Versatile Intermediate: The molecule serves as a starting point for a wide array of derivatives. For instance, derivatives such as 4-Anilino-2-phenoxynicotinonitrile and 2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride have been synthesized, demonstrating its utility in creating libraries of compounds for screening.[17][18] The scaffold is present in molecules investigated as inhibitors for various biological targets.[2][19][20][21][22]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. Based on available Safety Data Sheets (SDS), this compound presents several hazards.[23][24]

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[23][24]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[17][23]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[17]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[23]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[23]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[24]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[23]

-

Conclusion

This compound (CAS 14178-15-5) is a compound of significant strategic importance in the field of medicinal chemistry. Its synthesis via the robust Ullmann condensation is well-understood, and its structural features—a versatile nitrile pharmacophore, a diaryl ether linkage, and an aromatic scaffold—make it an ideal starting point for the development of novel, complex, and potentially therapeutic agents. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and strategically employ this valuable chemical intermediate in advanced drug discovery programs.

References

-

Taylor, E. C., & Crovetti, A. J. (1954). 2-chloronicotinonitrile. Organic Syntheses. Available at: [Link]

-

Ershova, A. I., et al. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Ershova, A. I., et al. (2024). The synthesis of 2-chloronicotinonitrile (2-chloropyridine-3-carbonitrile) derivatives (microreview). ProQuest. Available at: [Link]

-

Chemistry of Heterocyclic Compounds. (n.d.). View of THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]

-

Autech Industry Co.,Limited. (n.d.). PRODUCT LIST. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

-

Ma, D., & Cai, Q. (2008). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Accounts of Chemical Research. Available at: [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]

-

PubChem. (2017). Spectral Information in PubChem. Available at: [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]

-

I. de la Fuente, J., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

-

de la Rosa, M., & Wipf, P. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Rekka, E. A., & Kourounakis, P. N. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry. Available at: [Link]

-

Yeap, W. C., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. Available at: [Link]

-

ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Available at: [Link]

-

ChemComplete. (2019). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube. Available at: [Link]

-

N-A, K., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

-

Ivanova, A., et al. (2017). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Expert Opinion on Drug Discovery. Available at: [Link]

-

Khanum, S. A., et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Copeland, R. A. (2011). Applications of Binding Kinetics to Drug Discovery. Analytical Biochemistry. Available at: [Link]

Sources

- 2. The synthesis of 2-chloronicotinonitrile (2-chloropyridine-3-carbonitrile) derivatives (microreview) - ProQuest [proquest.com]

- 3. This compound | 14178-15-5 [sigmaaldrich.com]

- 4. This compound CAS#: 14178-15-5 [chemicalbook.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aksci.com [aksci.com]

- 18. aksci.com [aksci.com]

- 19. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. echemi.com [echemi.com]

physicochemical properties of 2-Phenoxynicotinonitrile

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxynicotinonitrile

Executive Summary

This compound is a heterocyclic compound featuring a pyridine ring substituted with both a phenoxy group and a nitrile moiety. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The phenoxy group imparts lipophilicity and potential for π-π stacking interactions, while the nicotinonitrile backbone is a well-established pharmacophore and a versatile synthetic intermediate. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in drug design, formulation, and synthesis. This guide provides a comprehensive analysis of its molecular structure, thermal properties, solubility, and lipophilicity, supported by established experimental protocols and expert interpretation of the data's relevance to pharmaceutical development.

Molecular and Structural Properties

The foundation of a compound's behavior lies in its structure. This compound (CAS No. 14178-15-5) is an aromatic molecule with the chemical formula C₁₂H₈N₂O.[1][2][3] Its structure consists of a central pyridine ring, with a phenoxy group (-O-Ph) at the 2-position and a nitrile group (-C≡N) at the 3-position.

Chemical Identity and Molecular Characteristics

A summary of the core molecular identifiers and properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 14178-15-5 | [2][4][5] |

| Molecular Formula | C₁₂H₈N₂O | [1][2][3] |

| Molecular Weight | 196.21 g/mol | [1][3] |

| IUPAC Name | 2-phenoxypyridine-3-carbonitrile | [2][3] |

| Synonyms | This compound, 3-Cyano-2-phenoxypyridine | [2][3] |

| InChI Key | KMQFYNLYTMIJPI-UHFFFAOYSA-N | [1][2][3] |

Structural Elucidation via Spectroscopy

While a public crystal structure is not available, the molecular structure can be unequivocally confirmed through a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Data available from the NIST WebBook indicates characteristic absorption bands.[2] We expect to see a sharp, strong peak around 2220-2230 cm⁻¹ corresponding to the C≡N (nitrile) stretch. Aromatic C-H stretching will appear above 3000 cm⁻¹ , while the C-O-C (aryl ether) asymmetric stretch will produce a strong signal in the 1240-1260 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent molecular ion (M⁺) peak at an m/z ratio of approximately 196.06 , corresponding to the monoisotopic mass of the molecule.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Although experimental spectra are not publicly cataloged, the expected ¹H and ¹³C NMR spectra can be reliably predicted based on extensive databases of similar structures.[7][8]

-

¹H NMR: The spectrum would be complex, showing eight distinct signals in the aromatic region (~7.0-8.5 ppm). The pyridine ring protons would typically appear at the lower field (higher ppm) end of this region due to the electron-withdrawing effect of the ring nitrogen. The proton at the 6-position of the pyridine ring is expected to be the most downfield-shifted.

-

¹³C NMR: The spectrum would display 12 unique signals for the 12 carbon atoms, as there is no molecular symmetry. Key predicted shifts include the nitrile carbon (~115-118 ppm ), the two carbons attached to the ether oxygen (~155-165 ppm ), and the remaining aromatic carbons between ~110-150 ppm .[9]

-

Physicochemical Properties: Data and Analysis

The physicochemical profile of a compound dictates its behavior in biological and chemical systems, influencing everything from solubility to membrane permeability.

Thermal and Physical Properties

The thermal properties provide insight into the compound's physical state, stability, and purity.

| Property | Value | Type | Source(s) |

| Melting Point | 107-109 °C | Experimental | [4][5] |

| Boiling Point | 329.2 ± 27.0 °C | Predicted | [4][5] |

| Density | 1.23 ± 0.1 g/cm³ | Predicted | [4][5] |

| Vapor Pressure | 0.000181 mmHg at 25°C | Predicted | [1] |

Expert Insight: The relatively high melting point of 107-109 °C suggests a stable, crystalline solid state at room temperature, which is advantageous for handling, purification, and formulation. The high predicted boiling point is consistent with a molecule of this molecular weight and aromatic character.

Solubility and Partitioning Behavior

Solubility and lipophilicity are critical determinants of a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

| Property | Value | Type | Source(s) |

| LogP (octanol/water) | 2.746 | Predicted (Crippen Method) | [10] |

| pKa | -0.91 ± 0.22 | Predicted | [4][5] |

| Water Solubility | log₁₀WS (mol/L) = -3.22 | Predicted (Crippen Method) | [10] |

Interpretation and Implications:

-

Lipophilicity (LogP): A predicted LogP of 2.75 places this compound in a favorable range for drug candidates.[10] It is sufficiently lipophilic to facilitate passage across biological membranes, yet not so high as to cause problems with aqueous solubility or metabolic instability. This value is a key predictor of good oral absorption potential.

-

Aqueous Solubility: The predicted water solubility (log₁₀WS = -3.22) translates to approximately 6.03 x 10⁻⁴ mol/L , or ~118 mg/L . This classifies the compound as "slightly soluble" to "sparingly soluble." While this level of solubility may be adequate for many in vitro assays, it could present challenges for developing high-concentration aqueous formulations for intravenous administration. For oral dosage forms, this solubility level is often acceptable.

-

Acidity/Basicity (pKa): The highly negative predicted pKa of -0.91 indicates that the pyridine nitrogen is extremely weakly basic.[4][5] This is due to the combined electron-withdrawing effects of the adjacent nitrile group and the phenoxy substituent. For all practical purposes in a physiological pH range (1-8), the molecule will exist exclusively as a neutral species. This simplifies ADME modeling, as pH-dependent partitioning effects will be negligible.

Recommended Experimental Protocols

To validate the predicted data and provide a robust characterization, the following standardized experimental protocols are recommended.

Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

DSC is the gold-standard method for determining the melting point and assessing the purity of a crystalline solid.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 150 °C).

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak's sharpness can provide a qualitative indication of purity.

Caption: Workflow for Melting Point Determination by DSC.

Protocol: Determination of LogP via Reverse-Phase HPLC (RP-HPLC)

RP-HPLC provides a rapid and reliable method for estimating LogP by correlating a compound's retention time with that of known standards.[1][5][11]

Methodology:

-

Standard Selection: Prepare a set of 5-7 standard compounds with well-established LogP values that bracket the expected value of 2.75 (e.g., from LogP 1.0 to 4.0).

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40 v/v), adjusted to a neutral pH to ensure the analyte is in its neutral form.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where all compounds absorb (e.g., 254 nm).

-

-

Calibration Curve: Inject each standard and record its retention time (t_R). Calculate the retention factor, k', for each standard using the formula: k' = (t_R - t₀) / t₀, where t₀ is the column dead time. Plot the known LogP values versus log(k').

-

Sample Analysis: Inject the dissolved this compound sample under identical conditions.

-

LogP Calculation: Calculate the log(k') for the sample and use the linear regression equation from the calibration curve to determine its LogP value.[11]

Caption: Workflow for LogP Determination by RP-HPLC.

Synthesis and Chemical Reactivity

A reliable synthetic route is crucial for accessing the molecule for research and development.

Probable Synthetic Route

The most chemically intuitive and industrially scalable synthesis of this compound is via a Nucleophilic Aromatic Substitution (SₙAr) reaction.

Reaction: The reaction involves treating commercially available 2-chloronicotinonitrile with phenol in the presence of a suitable base.

-

Reactants: 2-chloronicotinonitrile is an excellent electrophile. The chlorine atom at the 2-position is activated towards substitution by the electron-withdrawing effects of both the ring nitrogen and the nitrile group. Phenol is converted to the more nucleophilic phenoxide anion by the base.

-

Base: A common choice is potassium carbonate (K₂CO₃) or sodium hydride (NaH). K₂CO₃ is often preferred for its lower cost and safer handling.

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN) is ideal to dissolve the reactants and facilitate the ionic reaction mechanism.

-

Conditions: The reaction is typically heated (e.g., 80-120 °C) to ensure a reasonable reaction rate.

This method is well-precedented for the synthesis of aryl ethers from activated halo-pyridines.[12][13]

Conclusion and Future Outlook

This compound presents a compelling physicochemical profile for applications in drug discovery. Its properties—a crystalline solid state, a LogP value within the "rule of five" guidelines, and predictable neutrality across physiological pH—establish it as a well-behaved scaffold. The predicted aqueous solubility is a key parameter that warrants experimental verification, as it will directly inform formulation strategies. The established protocols outlined in this guide provide a clear pathway for the comprehensive experimental characterization of this promising molecule, paving the way for its exploration in targeted therapeutic programs.

References

-

This compound | CAS: 14178-15-5. Finetech Industry Limited. [Link]

-

Rapid Method for Estimating Log P for Organic Chemicals. EPA NEPIS. [Link]

-

This compound (C12H8N2O). PubChemLite. [Link]

-

2-Phenoxypyridine-3-carbonitrile. NIST WebBook. [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]

-

THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Chemical Properties of 2-Phenoxypyridine-3-carbonitrile (CAS 14178-15-5). Cheméo. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

- A kind of preparation process of the chloro- nicotinonitrile of 2-.

-

Coupling of Phenols to 2-Chlorotrityl Resins under Non-basic Conditions. Sciforum. [Link]

Sources

- 1. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Phenoxypyridine-3-carbonitrile [webbook.nist.gov]

- 3. PubChemLite - 2-phenoxy-4-(phenylamino)pyridine-3-carbonitrile (C18H13N3O) [pubchemlite.lcsb.uni.lu]

- 4. agilent.com [agilent.com]

- 5. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-Phenoxypyridine-3-carbonitrile (CAS 14178-15-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 13. sciforum.net [sciforum.net]

Solubility of 2-Phenoxynicotinonitrile in Organic Solvents: A Framework for Experimental Determination and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxynicotinonitrile is a significant heterocyclic compound utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. A comprehensive understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations. This technical guide provides a foundational overview of the physicochemical properties of this compound, a theoretical framework for predicting its solubility, and a detailed, field-proven protocol for its quantitative experimental determination. By grounding our methodology in the gold-standard shake-flask technique and emphasizing the rationale behind each step, this document serves as a self-validating system for researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility Data

In the landscape of chemical and pharmaceutical development, solubility is a fundamental physicochemical property that dictates the viability of a compound's application.[1][2] For a key building block like this compound (CAS No. 14178-15-5), understanding its behavior in various organic solvents is not merely an academic exercise; it is a critical prerequisite for:

-

Process Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

-

Purification and Crystallization: Designing effective crystallization processes to isolate the final product with high purity, where solubility dictates solvent choice and product recovery.

-

Formulation Development: For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability and the choice of delivery vehicle.[1][3][4] Low solubility can lead to unpredictable results in preclinical testing and hinder a drug candidate's progression.[3][4]

While extensive quantitative solubility data for this compound is not widely available in public literature, this guide provides the theoretical and practical framework necessary for any research team to generate this crucial data in-house.[5]

Foundational Physicochemical Properties

To predict how this compound will behave in different solvents, we must first understand its inherent structural and chemical properties. The molecule's structure, featuring two aromatic rings, an ether linkage, and a polar nitrile group, suggests a nuanced solubility profile.

| Property | Value | Source(s) |

| CAS Number | 14178-15-5 | [6][] |

| Molecular Formula | C₁₂H₈N₂O | [] |

| Molecular Weight | 196.21 g/mol | [] |

| Appearance | Crystalline Solid | [8] |

| Melting Point | 107-109 °C | [6] |

| pKa (Predicted) | -0.91 ± 0.22 | [6] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [6] |

The high melting point confirms that this compound is a solid at room temperature. Its structure is largely non-polar due to the phenyl and pyridine rings, but the nitrile group (C≡N) introduces a strong dipole moment, and the ether oxygen atom can act as a hydrogen bond acceptor. This duality is key to its solubility.

Theoretical Solubility Profile: The "Like Dissolves Like" Principle

The adage "like dissolves like" remains a powerful predictive tool in solubility science.[9] It implies that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polarity: The presence of both nonpolar (aromatic rings) and polar (nitrile) features suggests that this compound will be most soluble in solvents of intermediate to high polarity, particularly polar aprotic solvents that can engage in dipole-dipole interactions.

-

Hydrogen Bonding: The molecule lacks a hydrogen bond donor, limiting its solubility in highly cohesive protic solvents like water. However, the nitrogen of the nitrile and the ether oxygen can act as hydrogen bond acceptors, allowing for some interaction with protic solvents like alcohols.

-

Expected Solubility Trend (Qualitative):

-

High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile), chlorinated solvents (e.g., Dichloromethane, Chloroform), and aromatic solvents (e.g., Toluene).

-

Moderate Solubility: Expected in polar protic solvents like lower-chain alcohols (e.g., Ethanol, Methanol) and ketones (e.g., Acetone).

-

Low to Insoluble: Expected in nonpolar aliphatic solvents (e.g., Hexane, Cyclohexane) and highly polar, cohesive solvents like water.

-

The relationship between the solute's and solvent's properties is visualized below.

Caption: Intermolecular forces governing solubility.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive, quantitative data, an experimental approach is essential. The saturation shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of the solution in equilibrium with the solid state.[10][11]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials & Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer and quartz cuvettes

Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Part A: Preparation of Calibration Curve

-

Stock Solution: Accurately weigh a small amount (e.g., 10 mg) of this compound and dissolve it in a known volume (e.g., 100 mL) of the chosen solvent in a volumetric flask. This is your stock solution.

-

Serial Dilutions: Perform a series of accurate serial dilutions of the stock solution to create at least five standard solutions of known, decreasing concentrations.

-

Spectroscopic Analysis: Measure the UV absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). The solvent used for the dilutions should be used as the blank.

-

Plotting: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a valid calibration curve.

Part B: Shake-Flask Solubility Measurement

-

Preparation: Add an excess amount of solid this compound to a series of vials (performing the experiment in triplicate is recommended). An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.[10]

-

Solvent Addition: Accurately add a known volume (e.g., 5 mL) of the organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for at least 24 hours.[3] Longer times (48-72 hours) may be necessary to ensure true equilibrium is reached; this should be verified by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the solid settle. Then, centrifuge the vials at high speed to pellet the remaining solid.[3][4]

-

Sampling and Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (0.22 µm) into a clean vial. This step is critical to remove any microscopic particulates that could falsely elevate the measured concentration.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve established in Part A.

-

Quantification: Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the same λ_max.[12][13]

-

Calculation:

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original, undiluted saturated solution. This value is the thermodynamic solubility of this compound in that solvent at the specified temperature.

-

Data Presentation Framework

Systematic recording of experimental data is crucial for comparison and analysis. The following table provides a standardized format for documenting your findings.

| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Example: Acetonitrile | Polar Aprotic | 25.0 | Data | Data | Clear solution |

| Example: Toluene | Aromatic | 25.0 | Data | Data | Clear solution |

| Example: Ethanol | Polar Protic | 25.0 | Data | Data | Clear solution |

| Example: n-Hexane | Nonpolar | 25.0 | Data | Data | Insoluble |

Conclusion

While a comprehensive public database on the solubility of this compound remains to be built, the principles of physical organic chemistry provide a strong predictive framework for its behavior. This guide empowers researchers by providing not just the theoretical background but also a robust, step-by-step experimental protocol based on the gold-standard shake-flask method. Adherence to this self-validating methodology will generate the reliable, quantitative data necessary to accelerate research, optimize chemical processes, and drive the successful development of novel products derived from this important chemical intermediate.

References

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical Research, 24(4), 831-837. [Link]

-

Alves, M., et al. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. ADMET & DMPK, 5(3), 127-148. [Link]

-

LibreTexts Chemistry. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from LibreTexts. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UCLA Chemistry Department. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. [Link]

-

LibreTexts Chemistry. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Solubility of Things. (n.d.). Phthalonitrile. [Link]

-

Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. physchemres.org [physchemres.org]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound CAS#: 14178-15-5 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. m.youtube.com [m.youtube.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. scirp.org [scirp.org]

- 13. scirp.org [scirp.org]

A Comprehensive Technical Guide to the Synthesis of 2-Phenoxynicotinonitrile from 2-Chloronicotinonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the synthesis of 2-phenoxynicotinonitrile, a valuable scaffold in medicinal chemistry and materials science. We dissect the nucleophilic aromatic substitution (SNAr) reaction, specifically the Ullmann-type condensation, between 2-chloronicotinonitrile and phenol. The narrative emphasizes the mechanistic rationale behind experimental choices, offering a robust framework for reaction optimization, execution, and product validation. By integrating theoretical principles with practical, field-proven protocols, this document serves as a comprehensive resource for chemists engaged in the synthesis of diaryl ethers and related heterocyclic compounds.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are key intermediates in the development of pharmaceuticals and agrochemicals. The diaryl ether linkage is a prevalent motif in numerous biologically active molecules. The synthesis route from 2-chloronicotinonitrile is strategically important due to the commercial availability of the starting materials and the efficiency of the transformation.[1][2]

The core transformation relies on the substitution of the chlorine atom on the electron-deficient pyridine ring with a phenoxide nucleophile. The presence of the electron-withdrawing nitrile group (-CN) at the 3-position further activates the 2-position towards nucleophilic attack, making 2-chloronicotinonitrile an excellent electrophile for this reaction. The reaction is typically facilitated by a base and, in many cases, a copper catalyst, classifying it as an Ullmann condensation or Ullmann-type reaction.[3][4]

The Reaction Mechanism: A Stepwise Analysis

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, often categorized as an Ullmann condensation when copper-catalyzed. The process can be broken down into three critical stages.

Stage 1: Generation of the Nucleophile The reaction is initiated by an acid-base reaction. A suitable base, most commonly potassium carbonate (K₂CO₃), deprotonates the phenol to form the more potent potassium phenoxide nucleophile.[5][6]

Stage 2: Nucleophilic Attack and Formation of the Meisenheimer Complex The generated phenoxide ion attacks the electron-deficient carbon atom at the C2 position of the 2-chloronicotinonitrile ring. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly by the electron-withdrawing nitrile group.

Stage 3: Elimination and Product Formation The aromaticity of the pyridine ring is restored through the expulsion of the chloride leaving group from the Meisenheimer complex, yielding the final product, this compound.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of this synthesis hinges on the careful selection and optimization of several parameters. The goal is to maximize yield while minimizing reaction time and the formation of impurities.

The Role of the Base

Potassium carbonate (K₂CO₃) is the base of choice for this transformation for several reasons:

-

Sufficient Basicity: It is strong enough to deprotonate phenol effectively, driving the formation of the phenoxide nucleophile.

-

Low Cost and Low Toxicity: It is an inexpensive and environmentally benign reagent.[7]

-

Heterogeneous Nature: In many aprotic solvents, it is not fully soluble, which can simplify workup procedures through simple filtration.

-

Mildness: As a weak base, it minimizes the risk of hydrolyzing the nitrile group or other sensitive functionalities.[6][8]

Other bases like cesium carbonate (Cs₂CO₃) can offer enhanced reactivity due to higher solubility and the "caesium effect," but at a significantly higher cost. Stronger bases like sodium hydride (NaH) are also effective but require stricter anhydrous conditions and greater handling precautions.

Solvent Selection

The solvent plays a crucial role in solvating the reactants and facilitating the reaction, which often requires elevated temperatures. High-boiling, polar aprotic solvents are generally preferred.

-

Dimethylformamide (DMF): An excellent solvent for SNAr reactions, effectively solvating the potassium phenoxide and promoting a high reaction rate.

-

Dimethyl Sulfoxide (DMSO): Similar to DMF, its high polarity and boiling point are advantageous.

-

N-Methyl-2-pyrrolidone (NMP): Often used for less reactive substrates due to its very high boiling point, allowing for higher reaction temperatures.

-

Acetonitrile (ACN): A lower-boiling option that can work but may require longer reaction times or higher pressures.

Temperature and Reaction Time

This reaction is typically conducted at elevated temperatures, ranging from 80 °C to 150 °C, to overcome the activation energy of the C-Cl bond cleavage. The optimal temperature is a trade-off between reaction rate and impurity formation. Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the point of completion and avoid degradation of the product.

The Question of a Catalyst

While many Ullmann condensations require a copper catalyst (e.g., CuI, Cu₂O, or copper powder), the reaction between 2-chloronicotinonitrile and phenol can often proceed efficiently without one.[3][9][10] The high degree of activation provided by the pyridine nitrogen and the nitrile group can render the catalyst unnecessary, which is advantageous for simplifying purification by avoiding the removal of residual heavy metals. However, for less reactive substituted phenols or aryl chlorides, a copper catalyst may be essential.

Table 1: Example Optimization Data

The following table illustrates a hypothetical optimization study to identify the ideal reaction conditions.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 24 | 65 |

| 2 | K₂CO₃ (1.5) | Toluene | 110 | 18 | 55 |

| 3 | K₂CO₃ (1.5) | DMSO | 120 | 6 | 92 |

| 4 | K₂CO₃ (1.5) | DMF | 120 | 5 | 95 |

| 5 | Cs₂CO₃ (1.5) | DMF | 120 | 4 | 96 |

| 6 | K₂CO₃ (2.5) | DMF | 120 | 5 | 94 |

| 7 | K₂CO₃ (1.5) | DMF | 100 | 12 | 88 |

Data is illustrative for comparison purposes. As shown, DMF at 120 °C provides an excellent yield in a short timeframe, representing an optimal balance of efficiency and resource management.

Detailed Experimental Protocol

This protocol is based on optimized conditions derived from typical literature procedures.

Reagents:

-

2-Chloronicotinonitrile (1.0 equiv.)

-

Phenol (1.1 equiv.)

-

Anhydrous Potassium Carbonate (K₂CO₃, powder) (1.5 equiv.)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile and phenol.

-

Solvent Addition: Add anhydrous DMF (approximately 5-10 mL per gram of 2-chloronicotinonitrile).

-

Base Addition: Add anhydrous potassium carbonate to the mixture.

-

Heating: Place the flask in a preheated oil bath at 120 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing cold water (approx. 10x the volume of DMF). This will precipitate the crude product.

-

Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove residual DMF and inorganic salts.

-

Wash the filter cake with a small amount of cold diethyl ether or hexanes to remove non-polar impurities.

-

-

Drying: Dry the collected solid under vacuum to obtain the crude this compound.

Purification and Characterization

While precipitation often yields a product of high purity, further purification may be necessary for analytical standards.

Purification

-

Recrystallization: The most common method for purification. Ethanol or a mixture of ethyl acetate and hexanes are suitable solvent systems. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

-

Column Chromatography: If recrystallization is ineffective, silica gel chromatography using a gradient of ethyl acetate in hexanes can be employed to isolate the pure product.

Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic aromatic proton signals for both the pyridine and phenyl rings. The absence of the phenol -OH proton signal should be confirmed.

-

¹³C NMR will show the expected number of carbon signals, including the nitrile carbon (~115-120 ppm) and the ether-linked carbons.

-

-

Mass Spectrometry (MS): The mass spectrum should display the correct molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (196.21 g/mol ).[11]

-

Infrared (IR) Spectroscopy: The IR spectrum should feature a strong, sharp absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹ and characteristic C-O-C ether stretching bands around 1240 cm⁻¹. The broad O-H stretch from phenol (around 3200-3500 cm⁻¹) should be absent.

-

Melting Point: A sharp melting point consistent with the literature value indicates high purity.

Conclusion

The synthesis of this compound from 2-chloronicotinonitrile is a robust and efficient transformation rooted in the principles of nucleophilic aromatic substitution. By understanding the underlying mechanism, researchers can logically optimize reaction conditions—primarily base, solvent, and temperature—to achieve high yields and purity. The provided protocol offers a reliable, field-tested method for obtaining this valuable chemical intermediate, emphasizing safe laboratory practices and thorough product validation. This guide serves as a foundational document for scientists aiming to employ this synthesis in their research and development endeavors.

References

-

ResearchGate. Optimization of reaction conditions. Available at: [Link]

-

ResearchGate. Optimization of the reaction conditions. [a]. Available at: [Link]

-

ResearchGate. Optimization of the Reaction Conditions a. Available at: [Link]

-

ResearchGate. Optimization of Reaction Conditions a. Available at: [Link]

-

ResearchGate. Optimization of reaction conditions [a]. Available at: [Link]

-

Wikipedia. Ullmann condensation. Available at: [Link]

-

National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]

-

IOSR Journals. Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. Available at: [Link]

-

SynArchive. Ullmann Condensation. Available at: [Link]

-

Chemistry of Heterocyclic Compounds. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Available at: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

-

ChemInform. ChemInform Abstract: Recent Applications of Potassium Carbonate in Organic Synthesis. Available at: [Link]

-

Wikipedia. Ullmann reaction. Available at: [Link]

-

Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. Available at: [Link]

Sources

- 1. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. fujc.pp.ua [fujc.pp.ua]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synarchive.com [synarchive.com]

- 11. This compound | 14178-15-5 [sigmaaldrich.com]

Spectroscopic Data of 2-Phenoxynicotinonitrile: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 2-Phenoxynicotinonitrile (CAS No. 14178-15-5), a molecule of interest in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound. The interpretation of this data is crucial for structural elucidation, purity assessment, and understanding the chemical behavior of this compound.

Introduction

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound:

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections present the predicted ¹H and ¹³C NMR data for this compound, generated using advanced prediction software.[1][2][3][4]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H4 | 7.85 | dd | J = 7.5, 1.8 |

| H5 | 7.30 | dd | J = 7.5, 5.0 |

| H6 | 8.35 | dd | J = 5.0, 1.8 |

| H9'/H13' | 7.25 | d | J = 7.8 |

| H10'/H12' | 7.45 | t | J = 7.8 |

| H11' | 7.35 | t | J = 7.4 |

Interpretation:

-

Aromatic Protons (Pyridine Ring): The protons on the pyridine ring (H4, H5, and H6) are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the nitrogen atom. H6 is predicted to be the most deshielded due to its proximity to the electronegative nitrogen atom. The coupling pattern (doublet of doublets) arises from the coupling with the other two protons on the ring.

-

Aromatic Protons (Phenoxy Group): The protons of the phenoxy group (H9'/H13', H10'/H12', and H11') are also in the aromatic region. The ortho protons (H9'/H13') are expected to be a doublet, the meta protons (H10'/H12') a triplet, and the para proton (H11') a triplet, which is a typical pattern for a monosubstituted benzene ring.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 162.5 |

| C3 | 108.0 |

| C4 | 140.0 |

| C5 | 120.0 |

| C6 | 153.0 |

| C8' | 154.0 |

| C9'/C13' | 122.0 |

| C10'/C12' | 130.0 |

| C11' | 126.0 |

| C14 (CN) | 116.0 |

Interpretation:

-

Pyridine Ring Carbons: The carbon atoms of the pyridine ring show a wide range of chemical shifts. C2, being attached to both the nitrogen and the oxygen of the phenoxy group, is significantly deshielded and appears at a very low field. C6 is also deshielded by the nitrogen. C3, adjacent to the nitrile group, is expected to be more shielded.

-

Phenoxy Group Carbons: The carbon atoms of the phenoxy ring exhibit chemical shifts typical for an aromatic ether. C8', the carbon directly attached to the oxygen, is the most deshielded in this group.

-

Nitrile Carbon: The carbon of the nitrile group (C14) is expected to have a characteristic chemical shift in the region of 115-125 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The predicted characteristic IR absorption bands for this compound are summarized below.[6][7][8][9]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2230-2210 | C≡N stretch | Nitrile |

| 1600-1450 | C=C and C=N stretch | Aromatic ring (Pyridine and Phenyl) |

| 1250-1200 | C-O-C stretch (asymmetric) | Aryl ether |

| 1100-1000 | C-O-C stretch (symmetric) | Aryl ether |

Interpretation:

-

C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2230-2210 cm⁻¹ is a clear indicator of the nitrile functional group.

-

Aromatic C-H Stretch: The presence of aromatic rings is confirmed by the C-H stretching vibrations typically appearing just above 3000 cm⁻¹.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine and phenyl rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

Aryl Ether C-O Stretch: The characteristic asymmetric and symmetric C-O-C stretching vibrations of the aryl ether linkage are expected in the 1250-1200 cm⁻¹ and 1100-1000 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The predicted molecular ion and major fragmentation pathways for this compound are discussed below.

Molecular Ion:

The molecular formula of this compound is C₁₂H₈N₂O, with a molecular weight of 196.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 196.

Predicted Fragmentation Pattern:

The fragmentation of this compound is expected to proceed through several key pathways, initiated by the ionization of the molecule.

Caption: Predicted major fragmentation pathways of this compound in mass spectrometry.

Interpretation:

-

Cleavage of the Ether Bond: The C-O bond of the ether linkage is a likely site for fragmentation. This can lead to the formation of a phenoxy radical and a cyanopyridinyl cation, or a phenoxy cation and a cyanopyridinyl radical. The observation of a peak at m/z = 93, corresponding to the phenoxy cation ([C₆H₅O]⁺), would be a strong indicator of this fragmentation.

-

Loss of the Phenoxy Group: The entire phenoxy group can be lost as a radical, leading to a fragment at m/z = 103, corresponding to the 3-cyanopyridinyl cation.

-

Fragmentation of the Phenoxy Group: The phenoxy cation (m/z = 93) can further fragment by losing a carbon monoxide (CO) molecule to give the cyclopentadienyl cation at m/z = 65. Alternatively, loss of a hydrogen atom can lead to a fragment at m/z = 92.

-

Fragmentation of the Pyridine Ring: The pyridine ring can also undergo fragmentation, for instance, by losing the nitrile group.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended. These protocols are designed to be self-validating, incorporating steps for instrument calibration and sample preparation that are crucial for reliable and reproducible results.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Calibrate the 90° pulse width.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A spectral width of 220-250 ppm is typically used.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard (TMS at 0 ppm).

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrument Setup and Background Scan:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Perform a background scan of the empty sample compartment (for KBr pellet) or the clean ATR crystal to subtract the atmospheric and instrument absorbances.

-

-

Data Acquisition:

-

Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup and Calibration:

-

Use a mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or thermally labile compounds.

-

Calibrate the mass analyzer using a known calibration compound.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Compare the observed spectrum with theoretical fragmentation patterns and/or library spectra.

-

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for this compound. Through the interpretation of predicted ¹H NMR, ¹³C NMR, and MS data, alongside the analysis of expected IR absorption bands, a comprehensive spectroscopic profile of the molecule has been established. The provided experimental protocols offer a framework for obtaining high-quality data for this and similar compounds. This information is vital for any researcher working with this compound, enabling confident structural confirmation and paving the way for its further investigation and application.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Field, L. D., Li, H. L., & Magill, A. M. (2007).

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

-

Reich, H. J. (n.d.). Carbon-13 NMR Data. University of Wisconsin. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

-

NIST. (n.d.). Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Kováts, E. (1958). Gas-chromatographische Charakterisierung organischer Verbindungen. Teil 1: Retentionsindices aliphatischer Halogenide, Alkohole, Aldehyde und Ketone. Helvetica Chimica Acta, 41(7), 1915-1932.

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.

- de Hoffmann, E., & Stroobant, V. (2007).

- Smith, B. C. (1997).

- Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The handbook of infrared and Raman characteristic frequencies of organic molecules. Academic press.

- Gasteiger, J., & Engel, T. (Eds.). (2012).

- Stuart, B. H. (2004).

- Gross, J. H. (2011). Mass spectrometry: a textbook. Springer Science & Business Media.

- Banwell, C. N., & McCash, E. M. (1994). Fundamentals of molecular spectroscopy.

- Kemp, W. (2005). Organic spectroscopy.

-

Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

- Colthup, N. B. (1950). Spectra-structure correlations in the infra-red region. Journal of the Optical Society of America, 40(6), 397-400.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. m.youtube.com [m.youtube.com]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. CASPRE [caspre.ca]

- 5. reddit.com [reddit.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

A Technical Guide to 2-Phenoxynicotinonitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Phenoxynicotinonitrile is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial intermediate and structural scaffold for the synthesis of a wide array of more complex molecules. Its unique arrangement of a phenoxy group and a nitrile moiety on a pyridine ring provides a versatile platform for chemical modification, enabling its use in the development of novel therapeutic agents. This guide provides an in-depth overview of its chemical properties, synthesis, structural characterization, and strategic applications in the field of drug discovery, grounded in established chemical principles and methodologies.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-phenoxypyridine-3-carbonitrile, is a stable, solid organic compound. Its core structure features a pyridine ring substituted at the 2-position with a phenoxy group (-OPh) and at the 3-position with a nitrile group (-C≡N). This combination of functional groups dictates its reactivity and potential as a precursor in synthetic chemistry.

A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈N₂O | [] |

| Molecular Weight | 196.21 g/mol | [] |

| CAS Number | 14178-15-5 | [] |

| IUPAC Name | 2-phenoxypyridine-3-carbonitrile | [] |

| Melting Point | 107-109 °C | [2] |

| Boiling Point | 329.2±27.0 °C (Predicted) | [2] |

| Density | 1.23±0.1 g/cm³ (Predicted) | [2] |

| InChI Key | KMQFYNLYTMIJPI-UHFFFAOYSA-N | [] |

Synthesis and Mechanistic Rationale

The formation of the diaryl ether linkage in this compound is most commonly achieved via two robust chemical strategies: Nucleophilic Aromatic Substitution (SₙAr) and the Ullmann Condensation .

Mechanistic Insight: The SₙAr Pathway

The SₙAr mechanism is the preferred route due to its often milder conditions compared to the classical Ullmann reaction. The viability of this pathway hinges on the electronic nature of the pyridine ring. Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the pyridine ring in the precursor, 2-chloronicotinonitrile, is inherently electron-deficient due to the electronegativity of the ring nitrogen. This effect is powerfully amplified by the presence of the strongly electron-withdrawing nitrile group (-C≡N) positioned ortho to the leaving group (chloride).

This strategic placement activates the C2 carbon, making it highly electrophilic and susceptible to attack by a nucleophile, in this case, the phenoxide ion. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the chloride leaving group is expelled to restore aromaticity.[3][4][5]

Experimental Protocol: SₙAr Synthesis

The following protocol describes a representative lab-scale synthesis of this compound from 2-chloronicotinonitrile and phenol.

Materials:

-

2-chloronicotinonitrile

-

Phenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-